2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide
Descripción
2-(1H-1,2,3-Benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a heterocyclic compound featuring a benzotriazole core linked via an acetamide bridge to a pyridine ring substituted with a 2-oxopyrrolidin-1-yl group. The benzotriazole group is known for its metabolic stability and ability to engage in hydrogen bonding, while the 2-oxopyrrolidin-1-yl substituent may enhance solubility and influence conformational flexibility .
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-17(12-24-16-5-2-1-4-15(16)21-22-24)20-10-13-8-14(11-19-9-13)23-7-3-6-18(23)26/h1-2,4-5,8-9,11H,3,6-7,10,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLILLAGZTAZOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a novel benzotriazole derivative that has garnered attention for its potential biological activities. Benzotriazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 265.23 g/mol . The structural features include a benzotriazole ring and a pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O |
| Molecular Weight | 265.23 g/mol |
| InChI | InChI=1S/C15H17N5O |
| InChIKey | DCNPUSNTZXOJPE-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study conducted by Waghmare et al. (2022) highlighted that similar compounds demonstrated effective inhibition against various bacterial strains. Although specific data for our compound is limited, the structural similarity suggests potential efficacy against pathogens.
Anti-inflammatory Effects
Benzotriazoles have been documented to possess anti-inflammatory properties. Computational studies have indicated that the compound could inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Molecular docking studies suggest strong binding affinities to COX enzymes, indicating potential therapeutic applications in inflammatory diseases.
Cholinesterase Inhibition
A notable study explored the interaction of benzotriazole derivatives with acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The compound showed promising results in inhibiting AChE activity, which is critical for treating conditions like Alzheimer's disease. The binding energy calculations indicated a favorable interaction profile with AChE, suggesting that this compound could serve as a lead for developing new cognitive enhancers.
Case Study 1: Cholinesterase Inhibition
In a computational study, the binding interactions of the compound with AChE were assessed using molecular docking techniques. The results demonstrated a binding energy of approximately −12.1 kcal/mol , comparable to established inhibitors like donepezil. The interactions involved multiple hydrogen bonds and π–π stacking with key residues within the active site of AChE, highlighting the compound's potential as an AChE inhibitor .
Case Study 2: Antimicrobial Screening
In vitro antimicrobial assays were performed on structurally related benzotriazole derivatives, revealing significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While direct studies on our specific compound are lacking, these findings suggest that modifications to the benzotriazole structure can enhance antimicrobial potency .
Comparación Con Compuestos Similares
Substituent Effects
- Benzotriazole vs. Benzimidazole: The target compound’s benzotriazole group (three nitrogen atoms in a fused ring) differs from benzimidazole derivatives (e.g., compound 13 in ), which have two nitrogen atoms.
- 2-Oxopyrrolidin-1-yl vs. Trifluoromethylphenyl : The target’s 2-oxopyrrolidin-1-yl group () introduces a polar lactam ring, improving solubility compared to the lipophilic trifluoromethylphenyl group, which may enhance membrane permeability but reduce aqueous stability .
- Methylpyrazole vs.
Structure-Activity Relationship (SAR) Insights
- Benzotriazole Derivatives : The benzotriazole core in the target compound and is associated with enhanced metabolic stability compared to benzimidazoles (), as triazoles resist oxidative degradation .
- Lactam vs.
- Electron-Withdrawing Groups : The trifluoromethyl group in increases electron density on the acetamide bridge, possibly altering binding kinetics compared to the electron-neutral benzotriazole in the target compound .
Physicochemical Properties
- Molecular Weight : The target compound (386.39 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), similar to analogues in and .
Métodos De Preparación
Diazotization of o-Phenylenediamine
1H-1,2,3-Benzotriazole is synthesized via diazotization of o-phenylenediamine (OPD) using sodium nitrite (NaNO₂) in glacial acetic acid. The reaction proceeds through nitrosation of the primary amine, forming a diazonium intermediate that undergoes cyclization to yield benzotriazole (Figure 1).
Procedure :
- Dissolve OPD (1 eq) in glacial acetic acid.
- Add NaNO₂ (1 eq) dropwise at 0–5°C.
- Stir for 4–6 hours, then neutralize with sodium bicarbonate.
- Isolate via filtration and recrystallize from boiling water.
Key Data :
- Yield: 85–90%
- m.p.: 96–99°C
- Characterization: FT-IR (N–H stretch: 3200 cm⁻¹), ¹H NMR (δ 7.2–7.8 ppm, aromatic protons).
Synthesis of 2-Chloro-N-{[5-(2-Oxopyrrolidin-1-yl)Pyridin-3-yl]Methyl}Acetamide
Preparation of 5-(2-Oxopyrrolidin-1-yl)Pyridin-3-ylmethanamine
The pyridinyl-pyrrolidinone fragment is synthesized via cyclization of γ-aminobutyric acid derivatives. A modified procedure from involves:
- Reacting 5-aminomethylpyridin-3-ol with γ-butyrolactam in DMF at 80°C for 12 hours.
- Acid-catalyzed cyclization to form the 2-oxopyrrolidin-1-yl moiety.
Procedure :
- Combine 5-aminomethylpyridin-3-ol (1 eq) and γ-butyrolactam (1.2 eq) in DMF.
- Add p-toluenesulfonic acid (0.1 eq) and reflux for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
Chloroacetylation of the Amine
The amine is reacted with chloroacetyl chloride to form the chloroacetamide intermediate.
Procedure :
- Dissolve 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethanamine (1 eq) in ice-cold water.
- Add chloroacetyl chloride (4 eq) dropwise over 1 hour.
- Stir overnight, then precipitate the product in ice-cold water.
Key Data :
Coupling of Benzotriazole with the Chloroacetamide Intermediate
Nucleophilic Substitution
The chloroacetamide undergoes nucleophilic displacement with benzotriazole in the presence of anhydrous potassium carbonate.
Procedure :
- Dissolve 2-chloro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide (1 eq) and benzotriazole (1.2 eq) in DMF.
- Add K₂CO₃ (3 eq) and heat at 60°C for 8 hours.
- Monitor via TLC (ethyl acetate/hexane, 3:2).
- Isolate by precipitation in ice-water and recrystallize from ethanol.
Key Data :
Optimization and Mechanistic Insights
Role of Solvent and Base
DMF facilitates solubility of intermediates, while K₂CO₃ deprotonates benzotriazole, enhancing its nucleophilicity. Microwave irradiation (245 W) reduces reaction time to 30 minutes.
Regioselectivity in Benzotriazole Substitution
Benzotriazole exhibits preferential substitution at the 1-position due to electronic effects from adjacent nitrogen atoms.
Characterization and Analytical Data
Spectroscopic Analysis
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
